Prasugrel sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

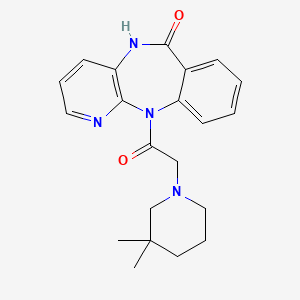

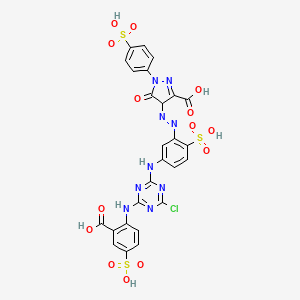

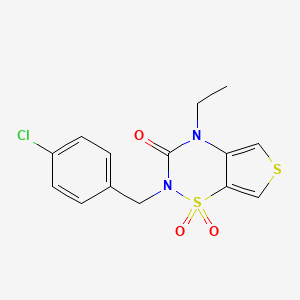

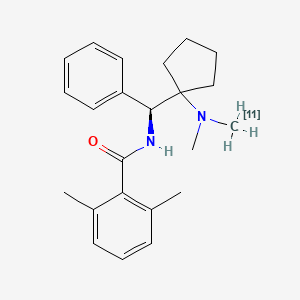

Prasugrel sulfate is a medication used to prevent the formation of blood clots. It is a platelet inhibitor and an irreversible antagonist of P2Y12 adenosine diphosphate receptors. This compound belongs to the thienopyridine drug class and is used in combination with low-dose aspirin to prevent thrombosis in patients with acute coronary syndrome, including unstable angina pectoris, non-ST elevation myocardial infarction, and ST elevation myocardial infarction .

Preparation Methods

The synthesis of prasugrel sulfate involves several steps. One of the improved processes for its preparation includes acetylating the 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine intermediate . This intermediate is then subjected to further chemical reactions to obtain this compound. Industrial production methods often involve optimizing reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Prasugrel sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. As a prodrug, it requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing activation of the glycoprotein GPIIb/IIIa receptor complex . Common reagents used in these reactions include acetylating agents and various solvents . The major product formed from these reactions is the active metabolite R-138727 .

Scientific Research Applications

Prasugrel sulfate has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and synthesis methods . In biology and medicine, it is used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome . It is also used in the development of new antiplatelet therapies and in the study of platelet aggregation and inhibition . Additionally, this compound is used in the pharmaceutical industry for the formulation of antiplatelet medications .

Mechanism of Action

Prasugrel sulfate is a prodrug that inhibits adenosine diphosphate receptors by irreversibly acting on the P2Y12 receptor on platelets . The active metabolite of this compound prevents the binding of adenosine diphosphate to its platelet receptor, impairing the adenosine diphosphate-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition of platelet aggregation reduces the risk of thrombotic cardiovascular events .

Comparison with Similar Compounds

Prasugrel sulfate is often compared with other thienopyridine derivatives such as clopidogrel and ticlopidine . Unlike clopidogrel, this compound has a faster onset of action, higher rate of platelet inhibition, and lower rate of response variability . Ticagrelor is another similar compound that is often compared with this compound. Both this compound and ticagrelor are used in dual antiplatelet therapy for patients with acute coronary syndrome undergoing percutaneous coronary intervention . this compound has demonstrated a greater platelet inhibition and a decreased incidence of ischemic events compared with clopidogrel, but with an increased incidence of bleeding events .

Properties

CAS No. |

1191933-01-3 |

|---|---|

Molecular Formula |

C20H22FNO7S2 |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;sulfuric acid |

InChI |

InChI=1S/C20H20FNO3S.H2O4S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;1-5(2,3)4/h2-5,10,13,19H,6-9,11H2,1H3;(H2,1,2,3,4) |

InChI Key |

ZNVPRXPFKKDRBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)